Butyl[(3-chloro-4-fluorophenyl)methyl]amine
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Overview
Description
Butyl[(3-chloro-4-fluorophenyl)methyl]amine is an organic compound featuring a butyl group attached to an amine, which is further connected to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl[(3-chloro-4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
Butyl[(3-chloro-4-fluorophenyl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Butyl[(3-chloro-4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorobenzylamine: Lacks the butyl group, resulting in different chemical properties and reactivity.
Butylbenzylamine: Lacks the chlorine and fluorine substituents, affecting its biological activity.
3-Chloro-4-fluoroaniline: Contains an amine group directly attached to the benzene ring, leading to different reactivity.
Uniqueness
Butyl[(3-chloro-4-fluorophenyl)methyl]amine is unique due to the combination of the butyl group and the 3-chloro-4-fluorophenyl moiety. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Biological Activity
Butyl[(3-chloro-4-fluorophenyl)methyl]amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a butyl group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms. The structural characteristics of this compound may significantly influence its pharmacological properties, including binding affinity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition, receptor interactions, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can effectively bind to the active sites of certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. The presence of the 3-chloro-4-fluorophenyl moiety enhances its binding affinity and specificity towards these targets.
Enzyme Inhibition
This compound has been identified as a potential inhibitor for various enzymes involved in metabolic pathways. For instance, studies indicate that this compound may inhibit enzymes related to neurotransmitter regulation and cancer cell proliferation. The inhibition of these enzymes can lead to significant biological effects, including altered neurotransmitter levels and reduced cancer cell growth.
Table 1: Summary of Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Acetylcholinesterase (AChE) | Competitive Inhibition | |
Tyrosinase | Enhanced Inhibition | |
Other Metabolic Enzymes | Various Mechanisms |
Receptor Binding
The compound's structural features allow it to interact with various receptors, potentially influencing receptor-mediated signaling pathways. Research suggests that the halogen substituents in the phenyl ring enhance the binding affinity to certain receptors, which may be relevant for therapeutic applications in neuropharmacology and oncology .
Case Studies
Recent studies have explored the efficacy of this compound in different biological contexts:
- Cancer Cell Proliferation : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves apoptosis induction and cell cycle arrest .
- Neurotransmitter Regulation : The inhibition of AChE by this compound suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antibacterial properties, particularly against certain strains of bacteria due to its ability to inhibit bacterial enzyme activity .
Properties
Molecular Formula |
C11H15ClFN |
---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-2-3-6-14-8-9-4-5-11(13)10(12)7-9/h4-5,7,14H,2-3,6,8H2,1H3 |
InChI Key |
KFZRCGUCCAOZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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